Perfluorodecanoic acid

Catalog No.
S539037
CAS No.
335-76-2
M.F
C10HF19O2
C9F19COOH
M. Wt
514.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecanoic acid

CAS Number

335-76-2

Product Name

Perfluorodecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid

Molecular Formula

C10HF19O2
C9F19COOH

Molecular Weight

514.08 g/mol

InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31)

InChI Key

PCIUEQPBYFRTEM-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

Perfluorodecanoic acid; Ndfda; Nonadecafluoro-n-decanoic acid; Perfluoro-n-decanoic acid; Nonadecafluorodecanoic acid; PFDA.

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Description

The exact mass of the compound Perfluorodecanoic acid is 513.9673 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Environmental Fate and Impact

  • PFDoA's high stability and resistance to degradation make it a model compound for studying the environmental persistence and transport of perfluorinated alkyl acids ( PFAAs) in general. Researchers use PFDoA to track how PFAAs move through air, water, and soil, and accumulate in living organisms (). This knowledge is crucial for assessing the potential environmental risks associated with PFAAs.

Investigating Toxicological Effects

  • Due to its structural similarity to other PFAAs, PFDoA serves as a surrogate for studying the potential health effects of PFAA exposure. Researchers use PFDoA in cell and animal models to investigate its impacts on various biological processes, including hormone disruption, developmental toxicity, and immune function (). These studies contribute to a broader understanding of the potential health risks posed by PFAA contamination.

Developing Analytical Techniques

  • PFDoA's unique chemical properties present challenges in detection and quantification. Researchers utilize PFDoA to develop and validate analytical methods for sensitive and accurate measurement of PFAAs in environmental and biological samples (). Improved analytical techniques are essential for monitoring PFAA levels in the environment and assessing human exposure.

Material Science Applications

  • The hydrophobic and oleophobic properties of PFDoA make it a potential candidate for research in material science. Scientists explore using PFDoA in developing water- and oil-repellent coatings for various applications (). However, research in this area needs to consider the potential environmental and health concerns associated with PFDoA.

Perfluorodecanoic acid is a perfluoroalkyl carboxylic acid characterized by a carbon chain consisting of ten carbon atoms, with all but one hydrogen atom replaced by fluorine atoms. This unique structure imparts exceptional hydrophobic and oleophobic properties, making it resistant to heat, stains, grease, and water. The compound is known for its stability and resistance to degradation, which raises concerns regarding its environmental persistence and potential toxicity .

The mechanism of action of PFDA in biological systems is still under investigation. Studies suggest it may interfere with hormonal signaling and disrupt lipid metabolism. More research is needed to fully understand its specific effects.

Toxicity

PFDA exposure has been linked to various health concerns in humans and animals, including decreased birth weight, developmental problems, and an increased risk of certain cancers []. However, the exact mechanisms and dose-response relationships are still being studied.

Environmental Impact

PFDA's persistence in the environment raises concerns about its bioaccumulation in wildlife and potential effects on ecosystems [].

Flammability

PFDA is not readily flammable [].

Reactivity

PFDA is generally stable and not highly reactive under most conditions [].

, primarily through electrochemical fluorination and telomerization.

  • Electrochemical Fluorination: This method involves the hydrolysis of hydrofluoric acid at specific voltages, leading to the formation of perfluorinated carboxylic acids from starting materials like carboxylic acids or acyl chlorides:
    • RCOOH+nHFRFCOOH+nH2O+by productsRCOOH+nHF\rightarrow RFCOOH+nH_2O+\text{by products}
    • RFCOOH+NaOHRFCOONa+H2ORFCOOH+NaOH\rightarrow RFCOONa+H_2O
  • Telomerization: In this commercial synthesis method, pentafluoroethyl iodide serves as the starting material, producing perfluorodecanoic acid through a series of reactions that yield a compound with an even-numbered carbon chain .

Perfluorodecanoic acid exhibits significant biological activity, particularly concerning its effects on metabolic processes. Studies indicate that it can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Additionally, exposure to perfluorodecanoic acid has been linked to increased expression of cytochrome P450 enzymes in the liver of animal models .

Moreover, research has shown that perfluorodecanoic acid can inhibit peroxisomal β-oxidation, leading to potential DNA damage characterized by double-strand breaks. This genotoxicity raises concerns about its implications for reproductive health and cancer risk due to the accumulation of mutations over time .

The primary synthesis methods for perfluorodecanoic acid include:

  • Electrochemical Fluorination: Utilizing hydrofluoric acid and various starting materials.
  • Telomerization: Employing pentafluoroethyl iodide as a precursor.

Both methods yield perfluorodecanoic acid while emphasizing its chemical stability and resistance to common degradation processes .

Perfluorodecanoic acid is utilized in various applications due to its unique properties:

  • Fluorosurfactants: Employed in coatings and treatments that require water and oil repellency.
  • Industrial Processes: Used in manufacturing processes where chemical stability is essential.
  • Research: Investigated for its biological effects and potential implications in toxicology studies .

Interaction studies on perfluorodecanoic acid have primarily focused on its metabolic effects and environmental impact. Research indicates that it can accumulate in living organisms through contaminated water or soil, leading to bioaccumulation in food chains. Its interactions with biological systems highlight concerns regarding endocrine disruption and potential carcinogenic effects due to DNA damage .

Perfluorodecanoic acid belongs to a class of compounds known as perfluoroalkyl acids. Below is a comparison with other similar compounds:

Compound NameCarbon Chain LengthUnique Properties
Perfluorooctanoic Acid8Widely studied for environmental persistence
Perfluorododecanoic Acid12Longer chain length; potentially higher toxicity
Perfluorobutanoic Acid4Shorter chain; less persistent
Perfluorohexanoic Acid6Intermediate properties between short and long

Perfluorodecanoic acid is unique due to its specific carbon chain length and associated toxicity profile, which may differ significantly from shorter or longer-chain analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Perfluorodecanoic acid is a liquid. (NTP, 1992)
Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

1

Exact Mass

513.9673143 g/mol

Monoisotopic Mass

513.9673143 g/mol

Boiling Point

424 °F at 740 mmHg (NTP, 1992)

Heavy Atom Count

31

Density

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Solid powder

Melting Point

171 to 174 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5XW2B8Q9E

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

335-76-2

Wikipedia

Perfluorodecanoic_acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

General Manufacturing Information

Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15
1: Pan X, Ye J, Zhang H, Tang J, Pan D. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China. Int J Environ Res Public Health. 2019 May 14;16(10). pii: E1692. doi: 10.3390/ijerph16101692. PubMed PMID: 31091789.
2: Cui Q, Shi F, Pan Y, Zhang H, Dai J. Per- and polyfluoroalkyl substances (PFASs) in the blood of two colobine monkey species from China: Occurrence and exposure pathways. Sci Total Environ. 2019 Jul 15;674:524-531. doi: 10.1016/j.scitotenv.2019.04.118. Epub 2019 Apr 11. PubMed PMID: 31022542.
3: Domínguez A, Salazar Z, Betancourt M, Ducolomb Y, Casas E, Fernández F, Bahena I, Salomón A, Teteltitla M, Martínez R, Chaparro A, Cuapio P, Salazar-López C, Bonilla E. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro. Toxicol In Vitro. 2019 Apr 1;58:224-229. doi: 10.1016/j.tiv.2019.03.041. [Epub ahead of print] PubMed PMID: 30946969.
4: Kim H, Ekpe OD, Lee JH, Kim DH, Oh JE. Field-scale evaluation of the uptake of Perfluoroalkyl substances from soil by rice in paddy fields in South Korea. Sci Total Environ. 2019 Jun 25;671:714-721. doi: 10.1016/j.scitotenv.2019.03.240. Epub 2019 Mar 16. PubMed PMID: 30939324.
5: Liu F, Fan Z, Song N, Han M, Yan M, Guo LH, Jihui J, Liu S. XRCC4, which is inhibited by PFDA, regulates DNA damage repair and cell chemosensitivity. J Cell Biochem. 2019 Mar 4. doi: 10.1002/jcb.28534. [Epub ahead of print] PubMed PMID: 30834581.
6: MacInnis JJ, Lehnherr I, Muir DCG, Quinlan R, De Silva AO. Characterization of perfluoroalkyl substances in sediment cores from High and Low Arctic lakes in Canada. Sci Total Environ. 2019 May 20;666:414-422. doi: 10.1016/j.scitotenv.2019.02.210. Epub 2019 Feb 15. PubMed PMID: 30802657.
7: Viada B, Cámara CI, Yudi LM. Destabilizing effect of perfluorodecanoic acid on simple membrane models. Soft Matter. 2019 Mar 13;15(11):2447-2462. doi: 10.1039/c8sm02301h. PubMed PMID: 30801603.
8: Mamsen LS, Björvang RD, Mucs D, Vinnars MT, Papadogiannakis N, Lindh CH, Andersen CY, Damdimopoulou P. Concentrations of perfluoroalkyl substances (PFASs) in human embryonic and fetal organs from first, second, and third trimester pregnancies. Environ Int. 2019 Mar;124:482-492. doi: 10.1016/j.envint.2019.01.010. Epub 2019 Jan 24. PubMed PMID: 30684806.
9: Gui D, Zhang M, Zhang T, Zhang B, Lin W, Sun X, Yu X, Liu W, Wu Y. Bioaccumulation behavior and spatiotemporal trends of per- and polyfluoroalkyl substances in Indo-Pacific humpback dolphins from the Pearl River Estuary, China. Sci Total Environ. 2019 Mar 25;658:1029-1038. doi: 10.1016/j.scitotenv.2018.12.278. Epub 2018 Dec 19. PubMed PMID: 30677968.
10: Jansen A, Müller MHB, Grønnestad R, Klungsøyr O, Polder A, Skjerve E, Aaseth J, Lyche JL. Decreased plasma levels of perfluoroalkylated substances one year after bariatric surgery. Sci Total Environ. 2019 Mar 20;657:863-870. doi: 10.1016/j.scitotenv.2018.11.453. Epub 2018 Dec 3. PubMed PMID: 30677951.
11: Ernst A, Brix N, Lauridsen LLB, Olsen J, Parner ET, Liew Z, Olsen LH, Ramlau-Hansen CH. Exposure to Perfluoroalkyl Substances during Fetal Life and Pubertal Development in Boys and Girls from the Danish National Birth Cohort. Environ Health Perspect. 2019 Jan;127(1):17004. doi: 10.1289/EHP3567. PubMed PMID: 30628845; PubMed Central PMCID: PMC6378681.
12: Shu H, Lindh CH, Wikström S, Bornehag CG. Temporal trends and predictors of perfluoroalkyl substances serum levels in Swedish pregnant women in the SELMA study. PLoS One. 2018 Dec 31;13(12):e0209255. doi: 10.1371/journal.pone.0209255. eCollection 2018. PubMed PMID: 30596681; PubMed Central PMCID: PMC6312341.
13: Jain RB, Ducatman A. Selective Associations of Recent Low Concentrations of Perfluoroalkyl Substances With Liver Function Biomarkers: NHANES 2011 to 2014 Data on US Adults Aged ≥20 Years. J Occup Environ Med. 2019 Apr;61(4):293-302. doi: 10.1097/JOM.0000000000001532. PubMed PMID: 30589657.
14: Jain RB, Ducatman A. Perfluoroalkyl substances follow inverted U-shaped distributions across various stages of glomerular function: Implications for future research. Environ Res. 2019 Feb;169:476-482. doi: 10.1016/j.envres.2018.11.033. Epub 2018 Nov 27. PubMed PMID: 30530087.
15: Kim SJ, Choi EJ, Choi GW, Lee YB, Cho HY. Exploring sex differences in human health risk assessment for PFNA and PFDA using a PBPK model. Arch Toxicol. 2019 Feb;93(2):311-330. doi: 10.1007/s00204-018-2365-y. Epub 2018 Nov 27. PubMed PMID: 30483840.
16: Zhang Z, Song N, Peng Y, Fan Z, Han M, Zhao M, Dong T, Liu S. Evironmental pollutant perfluorodecanoic acid upregulates cIAP2 to suppress gastric cell senescence. Oncol Rep. 2019 Feb;41(2):981-988. doi: 10.3892/or.2018.6856. Epub 2018 Nov 9. PubMed PMID: 30431128.
17: Jain RB, Ducatman A. Roles of gender and obesity in defining correlations between perfluoroalkyl substances and lipid/lipoproteins. Sci Total Environ. 2019 Feb 25;653:74-81. doi: 10.1016/j.scitotenv.2018.10.362. Epub 2018 Oct 29. PubMed PMID: 30408670.
18: Jain RB. Time trends over 2003-2014 in the concentrations of selected perfluoroalkyl substances among US adults aged ≥20 years: Interpretational issues. Sci Total Environ. 2018 Dec 15;645:946-957. doi: 10.1016/j.scitotenv.2018.07.198. Epub 2018 Jul 22. PubMed PMID: 30248883.
19: Ledda C, La Torre G, Cinà D, Paravizzini G, Vitale E, Pavone P, Iavicoli I, Rapisarda V. Serum concentrations of perfluorinated compounds among children living in Sicily (Italy). Toxicol Lett. 2018 Dec 1;298:186-193. doi: 10.1016/j.toxlet.2018.09.001. Epub 2018 Sep 11. PubMed PMID: 30217717.
20: Elmoznino J, Vlahos P, Whitney M. Occurrence and partitioning behavior of perfluoroalkyl acids in wastewater effluent discharging into the Long Island Sound. Environ Pollut. 2018 Dec;243(Pt A):453-461. doi: 10.1016/j.envpol.2018.07.076. Epub 2018 Jul 23. PubMed PMID: 30212799.

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